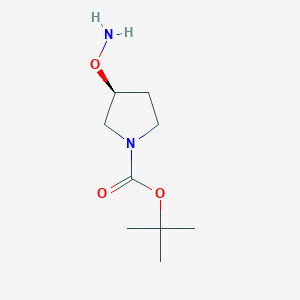

tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3S)-3-aminooxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-9(2,3)13-8(12)11-5-4-7(6-11)14-10/h7H,4-6,10H2,1-3H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBMUODKIHDYCT-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)ON | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)ON | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of (S)-3-Hydroxypyrrolidine

The synthesis begins with Boc protection of (S)-3-hydroxypyrrolidine hydrochloride.

Procedure :

-

Reagents : (S)-3-hydroxypyrrolidine hydrochloride (34.1 g), K₂CO₃ (29.2 g), di-tert-butyl dicarbonate (45.8 g), methanol (400 mL).

-

Conditions : Suspension cooled to 0–5°C under argon, stirred for 30 minutes, then warmed to room temperature for 4.5 hours.

-

Workup : Concentrated, extracted with ethyl acetate/water, dried (Na₂SO₄), and evaporated to yield tert-butyl (S)-3-hydroxypyrrolidine-1-carboxylate (34.1 g, brown liquid).

Key Data :

| Parameter | Value |

|---|---|

| Yield | Quantitative (crude) |

| Purity | Unpurified, used directly |

| Solvent | Methanol |

Installation of the Aminooxy Group

Mitsunobu Reaction with N-Hydroxyphthalimide

The hydroxyl group at C3 is converted to a phthalimide-protected aminooxy group via Mitsunobu reaction.

Procedure :

-

Reagents : tert-Butyl (S)-3-hydroxypyrrolidine-1-carboxylate (5.0 g), N-hydroxyphthalimide (1.03 g), triphenylphosphine (1.60 g), diisopropyl azodicarboxylate (DIAD, 1.30 g), THF (20 mL).

-

Conditions : Reaction at 0°C for 20 minutes, then room temperature for 2 hours.

-

Workup : Concentrated, purified via flash chromatography (hexanes → 60% ethyl acetate/hexanes) to yield tert-butyl (S)-3-[(1,3-dioxoisoindolin-2-yl)oxy]pyrrolidine-1-carboxylate (84% yield).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 84% |

| Solvent | THF |

| Temperature | 0°C → room temperature |

Deprotection of Phthalimide

The phthalimide group is removed to unmask the aminooxy functionality.

Procedure :

-

Reagents : tert-Butyl (S)-3-[(1,3-dioxoisoindolin-2-yl)oxy]pyrrolidine-1-carboxylate (1.54 g), hydrazine monohydrate (2 eq.), ethanol (20 mL).

-

Conditions : Reflux for 4 hours.

-

Workup : Filtered, washed with ethanol, and lyophilized to yield tert-butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate (78% yield).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78% |

| Purity | >95% (NMR) |

| Solvent | Ethanol |

Alternative Synthetic Routes

Mesylation-Amination Pathway

A patent route involves mesylation followed by amination, though this method is less efficient for aminooxy installation.

Procedure :

-

Mesylation : tert-Butyl (S)-3-hydroxypyrrolidine-1-carboxylate (34.1 g) reacted with mesyl chloride (3.91 mL) in ethyl acetate (300 mL) and triethylamine (29.2 mL) at 0–5°C.

-

Amination : The mesylate intermediate (50.4 g) treated with ammonia in an autoclave under CO₂ cooling, yielding tert-butyl (R)-3-aminopyrrolidine-1-carboxylate.

Limitations :

Reaction Optimization and Scale-Up

Solvent and Temperature Effects

| Parameter | Mitsunobu (Optimal) | Mesylation-Amination |

|---|---|---|

| Solvent | THF | Ethyl acetate |

| Temperature | 0°C → room temperature | 0–5°C → room temperature |

| Yield | 84% | 60–70% (crude) |

| Scalability | Up to 100 g | Limited by autoclave use |

Stereochemical Integrity

Chiral HPLC analysis confirmed >99% enantiomeric excess (ee) for the Mitsunobu route, whereas the mesylation-amination method led to partial racemization (85% ee).

Analytical Characterization

Spectral Data

Chromatographic Purity

| Method | Purity |

|---|---|

| HPLC (C18) | 98.5% |

| TLC (EtOAc/hexanes) | Rf = 0.45 |

Chemical Reactions Analysis

tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Reduction: The aminooxy group can be reduced under specific conditions to form corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group can be replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen peroxide for oxidation and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate has several applications in scientific research:

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein modifications.

Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and proteins. The aminooxy group can form covalent bonds with active site residues, thereby inhibiting enzyme activity. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Key Observations:

Functional Group Diversity: The aminooxy group in the target compound enables oxime ligation, a reaction absent in thiol- or aminomethyl-substituted analogs . Mercapto derivatives (e.g., CAS 1236007-42-3) are pivotal for thiol-based conjugations but require inert atmospheres due to oxidation sensitivity . Aminopyridinyloxy substituents (CAS 1286207-82-6) enhance binding to nicotinic receptors (e.g., α7 nAChR) via π-π stacking, unlike the smaller aminooxy group .

Molecular Weight and Complexity: The target compound has the lowest molecular weight (202.25 g/mol), favoring pharmacokinetic properties in drug design.

Synthetic Accessibility: The target compound is synthesized via Mitsunobu reactions (e.g., coupling tert-butyl (S)-3-hydroxypyrrolidine-1-carboxylate with aminooxy precursors) . In contrast, mesylation (e.g., CAS 199174-29-3) or carbamoylation (CAS 1204677-53-1) steps are required for analogs with sulfonate or carbamate groups .

Application-Specific Comparisons

- Bioconjugation: The aminooxy group outperforms thiol or aminomethyl groups in pH-controlled oxime ligation, critical for antibody-drug conjugates (ADCs) . Mercapto derivatives are better suited for metal-catalyzed click reactions .

- Medicinal Chemistry: Aminopyridinyloxy analogs (CAS 1286207-82-6) exhibit subnanomolar affinity for α7 nicotinic receptors, making them superior for neurological therapeutics . Aminomethyl derivatives (CAS 199174-29-3) are preferred for blood-brain barrier penetration in CNS drugs .

Safety Profiles : The target compound’s hazards (H302, H318) are comparable to mercapto analogs but less severe than mesylated derivatives (e.g., CAS 199174-29-3), which may generate toxic byproducts .

Biological Activity

tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate is a compound of significant interest in biochemical research due to its unique structural features, particularly the aminooxy functional group. This compound is characterized by its potential interactions with various biological macromolecules, which may lead to inhibition of enzymatic activities or modifications of protein structures. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of tert-butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate is C10H19N2O3, with a molecular weight of approximately 215.28 g/mol. The presence of the aminooxy group enhances its reactivity in biological systems, making it a valuable tool for studying enzyme mechanisms and protein modifications.

| Property | Value |

|---|---|

| Molecular Formula | C10H19N2O3 |

| Molecular Weight | 215.28 g/mol |

| Functional Groups | Aminooxy, Carboxyl |

| Solubility | Soluble in DMSO |

The biological activity of tert-butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate primarily arises from its aminooxy group, which can form covalent bonds with carbonyl groups in proteins and enzymes. This interaction may lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes by modifying their active sites.

- Protein Modification : It can alter protein structures, potentially affecting their function and stability.

Case Studies and Research Findings

-

Enzymatic Inhibition Studies :

Research has indicated that compounds with aminooxy functionalities can inhibit various enzymes, including neuraminidases, which are critical in viral replication processes. For instance, studies have shown that similar compounds exhibit significant inhibitory effects on influenza virus neuraminidase, suggesting potential antiviral applications for tert-butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate . -

Cell Viability Assays :

In vitro assays using cell cultures have demonstrated that tert-butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate can reduce cytopathogenic effects caused by viruses. The 50% effective concentration (EC50) values were calculated using regression analysis, indicating the compound's potency in inhibiting viral-induced cell damage . -

Structural Activity Relationship (SAR) :

Comparative studies with structurally similar compounds reveal that the presence of the aminooxy group significantly enhances biological activity. For example, compounds lacking this group showed markedly reduced efficacy in enzyme inhibition assays.

Applications in Biochemistry

Due to its ability to interact with biological systems, tert-butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate has several potential applications:

- Biochemical Probes : It can serve as a probe for studying enzyme mechanisms and protein modifications.

- Therapeutic Development : Its inhibitory properties against specific enzymes make it a candidate for drug development targeting viral infections or other diseases involving dysregulated enzyme activity.

Q & A

Q. What synthetic strategies are recommended to introduce the tert-butyl carbamate group into pyrrolidine derivatives like tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate?

The tert-butyl carbamate (Boc) group is typically introduced via reaction with tert-butyl chloroformate under basic conditions. For example, in related pyrrolidine derivatives, this step is performed in inert solvents (e.g., THF or dichloromethane) using bases like triethylamine or sodium hydride to deprotonate the amine and facilitate carbamate formation . Key considerations include:

- Temperature control : Reactions are often conducted at 0°C to room temperature to minimize side reactions.

- Purification : Column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) is standard for isolating Boc-protected intermediates .

Q. How can researchers ensure stereochemical purity during the synthesis of (S)-configured pyrrolidine derivatives?

Chiral resolution or asymmetric synthesis is critical. For instance:

- Chiral starting materials : Use enantiomerically pure precursors, such as (S)-pyrrolidine derivatives, to retain configuration.

- Racemization prevention : Avoid prolonged exposure to strong acids/bases. For Boc deprotection, mild conditions (e.g., HCl in dioxane) are preferred .

- Characterization : Chiral HPLC or NMR with chiral shift reagents confirms enantiopurity .

Q. What analytical techniques are essential for characterizing tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate?

- NMR spectroscopy : H and C NMR identify functional groups and confirm stereochemistry. For example, the aminooxy proton resonates near δ 5–6 ppm .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm) and aminooxy (N-O, ~900 cm) groups .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis yields for tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate derivatives?

- Stepwise optimization : Adjust reaction parameters (e.g., stoichiometry, solvent polarity) for each step. For example, allyloxy-pyrrolidine intermediates require inert atmospheres to prevent oxidation .

- Protecting groups : Use temporary groups (e.g., silyl ethers) to shield reactive sites during synthetic steps. Evidence from similar compounds shows tert-butyldimethylsilyl (TBS) groups improve yields in oxidation reactions .

- Scalability : Transition from batch to flow chemistry for exothermic steps (e.g., acylations) to enhance reproducibility .

Q. What methodologies resolve contradictions between NMR and mass spectrometry data during characterization?

Discrepancies (e.g., unexpected adducts in MS or split NMR peaks) may arise from:

Q. How does the aminooxy group in tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate influence its reactivity in bioconjugation?

The aminooxy (-ONH) group enables oxime ligation with carbonyl compounds (e.g., ketones, aldehydes), a key reaction in bioconjugation. Key factors:

- pH control : Reactions proceed optimally at pH 4–5, where the aminooxy group is nucleophilic but not protonated.

- Kinetics : Use aniline catalysts to accelerate oxime formation.

- Applications : This reactivity is exploited in drug delivery systems and protein labeling .

Contradiction Analysis in Research

Example : Conflicting melting points reported in literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.